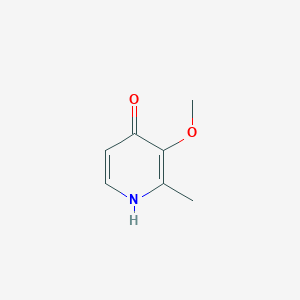

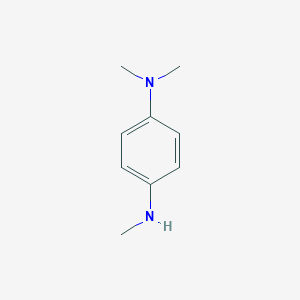

N,N,N'-Trimethyl-1,4-benzenediamine

説明

N,N,N'-Trimethyl-1,4-benzenediamine is a chemical compound with significance in various fields of chemistry and materials science. Its utility spans from being a precursor in synthesis reactions to its involvement in the formation of complex molecules and materials with specific properties.

Synthesis Analysis

The synthesis of N,N,N'-Trimethyl-1,4-benzenediamine derivatives and related compounds involves several methodologies, including catalytic hydrogenation and reactions with isocyanates and isothiocyanates. For instance, N-Trimethylsilyl(diphenylmethylene)amine reacts with isocyanates by the selective cleavage of the Si–N bond, leading to 1:1 insertion products with non-equivalent trimethylsilyl proton signals at low temperature, indicating the 1,3-transfer of the trimethylsilyl group rather than hindered rotation about the C–N bond (Matsuda, Itoh, & Ishii, 1972).

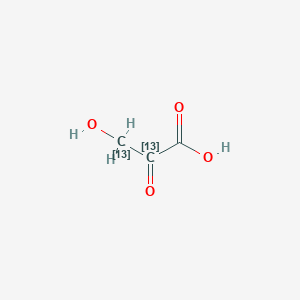

Molecular Structure Analysis

The molecular structure of N,N,N'-Trimethyl-1,4-benzenediamine and its derivatives can be intricate, involving various functional groups and substitution patterns. X-ray diffraction analysis helps in understanding these structures, revealing dihedral angles, configurations, and stabilizations through hydrogen bonds and π-π stacking interactions (Li, Liang, Wang, & Tai, 2009).

Chemical Reactions and Properties

Chemical reactions involving N,N,N'-Trimethyl-1,4-benzenediamine derivatives are diverse, including insertion reactions of isocyanates and isothiocyanates and subsequent cycloadditions. These reactions highlight the compound's reactivity towards forming a variety of structures with potential applications in materials science and medicinal chemistry (Matsuda, Itoh, & Ishii, 1972).

Physical Properties Analysis

The physical properties of N,N,N'-Trimethyl-1,4-benzenediamine derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in different domains. Crystallographic studies provide insights into their solid-state structures, which are essential for the development of materials with specific characteristics (Li, Liang, Wang, & Tai, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, define the applications of N,N,N'-Trimethyl-1,4-benzenediamine derivatives. Studies on their reactivity towards different reagents and conditions help in tailoring these compounds for specific purposes, ranging from catalysis to the synthesis of complex molecular architectures (Matsuda, Itoh, & Ishii, 1972).

科学的研究の応用

Synthesis of Sulfonamide Derivatives : It is used in the synthesis of different types of sulfonamide derivatives, contributing to advancements in green chemistry (Khazalpour & Nematollahi, 2015).

Catalyst in Poly(amide-imide) Preparation : It serves as a catalyst in the preparation of optically active and thermally stable poly(amide-imide)s, which has implications in polymer science (Mallakpour, Hajipour & Roohipour-fard, 2000).

Formation of Metal Complexes : It is used as a flexible tridentate nitrogen-donor ligand in forming square-planar dimethylplatinum(II) complexes, exploring new dimensions in organometallic chemistry (Prokopchuk & Puddephatt, 2003).

Key Ingredient in Ruthenium Complexes : It is a crucial component in the synthesized ruthenium complexes, indicating its significance in inorganic chemistry (Jüstel et al., 1998).

Sensor Device Applications : N,N,N'-Trimethyl-1,4-benzenediamine thin films are explored for potential use in sensor devices due to their textured structure (Poncet et al., 2004).

Monitoring Exposure in Rubber Vulcanization Workers : A method has been developed for determining a related compound, N-(1-methylethyl)-N'-phenyl-1,4-benzenediamine, in urine, suitable for routine monitoring of exposure of rubber vulcanization workers to aromatic amines (Pellegrino et al., 1992).

Safety And Hazards

The safety information for “N,N,N’-Trimethyl-1,4-benzenediamine” includes the following hazard statements: H225 - Highly flammable liquid and vapor, H314 - Causes severe skin burns and eye damage . The precautionary statements include: P210 - Keep away from heat/sparks/open flames/hot surfaces. - No smoking, P233 - Keep container tightly closed, P240 - Ground/bond container and receiving equipment, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P303 + P361 + P353 - IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

特性

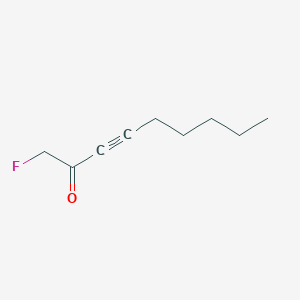

IUPAC Name |

1-N,4-N,4-N-trimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-10-8-4-6-9(7-5-8)11(2)3/h4-7,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXUBHMURFEJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201944 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N'-Trimethyl-1,4-benzenediamine | |

CAS RN |

5369-34-6 | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, N,N,N'-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。